Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: This document is a theoretical guide based on computational predictions and analysis of analogous compounds due to the limited availability of experimental data for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. All predicted data should be experimentally verified.
Introduction
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (CAS RN: 38249-50-2) is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs.[1] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The specific substitutions of a hydroxyl group, a methoxymethyl group, and a methyl group on the pyrimidine ring of the target molecule suggest the potential for diverse biological interactions and make it an intriguing candidate for further investigation in drug discovery and materials science. This guide provides a comprehensive overview of its theoretical properties to facilitate future research and application development.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any chemical entity is to delineate its structure and predict its physicochemical characteristics. These properties govern its pharmacokinetic behavior and formulation feasibility.[5]
Chemical Structure
// Nodes for the pyrimidine ring
N1 [label="N", pos="0,1!"];
C2 [label="C", pos="-0.87,0.5!"];
N3 [label="N", pos="-0.87,-0.5!"];
C4 [label="C", pos="0,-1!"];
C5 [label="C", pos="0.87,-0.5!"];
C6 [label="C", pos="0.87,0.5!"];
// Nodes for substituents
C_Me [label="CH3", pos="-1.73,1!"];
O_OH [label="OH", pos="0,-2!"];
C_CH2 [label="CH2", pos="1.73,1!"];
O_OMe [label="O", pos="2.6,0.5!"];
C_OMe [label="CH3", pos="3.47,1!"];
// Edges for the pyrimidine ring and substituents
N1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C2 -- C_Me;
C4 -- O_OH;
C6 -- C_CH2;
C_CH2 -- O_OMe;
O_OMe -- C_OMe;
}
Caption: 2D Chemical Structure of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.
Predicted Physicochemical Properties
Due to the absence of experimental data, the following physicochemical properties have been predicted using various cheminformatics tools.[6][7][8] These values provide a preliminary assessment of the molecule's characteristics.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| XLogP3 | 0.5 | Indicates good hydrophilicity. |
| Hydrogen Bond Donors | 1 | From the hydroxyl group. |
| Hydrogen Bond Acceptors | 4 | From the nitrogen atoms and oxygen atoms. |
| Rotatable Bonds | 2 | Suggests some conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 61.83 Ų | Suggests good oral bioavailability. |
| pKa (most acidic) | ~8.5 - 9.5 | Predicted for the hydroxyl group. |
| pKa (most basic) | ~2.0 - 3.0 | Predicted for the pyrimidine nitrogen. |
Theoretical Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of a compound. In the absence of experimental spectra, computational methods can provide valuable predictions.[9][10][11][12]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum would likely show the following signals (in ppm, relative to TMS):
-
Methyl protons (C2-CH₃): A singlet around 2.3-2.6 ppm.
-
Methylene protons (C6-CH₂-O): A singlet around 4.4-4.7 ppm.
-
Methoxyl protons (O-CH₃): A singlet around 3.3-3.6 ppm.
-
Pyrimidine ring proton (C5-H): A singlet around 5.8-6.2 ppm.
-
Hydroxyl proton (C4-OH): A broad singlet with a variable chemical shift, likely in the range of 9.0-12.0 ppm, depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
Key predicted ¹³C NMR chemical shifts (in ppm) would include:
-
Methyl carbon (C2-CH₃): ~20-25 ppm.
-
Methylene carbon (C6-CH₂-O): ~70-75 ppm.
-
Methoxyl carbon (O-CH₃): ~55-60 ppm.
-
Pyrimidine ring carbons:
-
C2: ~160-165 ppm
-
C4: ~165-170 ppm
-
C5: ~100-105 ppm
-
C6: ~170-175 ppm
Predicted Infrared (IR) Spectrum
The predicted IR spectrum would exhibit characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=N and C=C stretching (pyrimidine ring): Multiple bands in the region of 1500-1650 cm⁻¹.
-
C-O stretch (ether and alcohol): Strong bands in the region of 1050-1250 cm⁻¹.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 154. Key fragmentation patterns would likely involve the loss of the methoxymethyl group, the methyl group, and cleavage of the pyrimidine ring.
Proposed Synthesis Pathway
// Reactants
Reactant1 [label="Ethyl 4-methoxyacetoacetate"];
Reactant2 [label="Acetamidine"];
// Intermediate
Intermediate [label="Condensation"];
// Product
Product [label="4-Hydroxy-6-methoxymethyl-2-methylpyrimidine"];
// Reaction Flow
Reactant1 -> Intermediate [label="+"];
Reactant2 -> Intermediate;
Intermediate -> Product [label="Cyclization"];
}
Caption: Proposed retrosynthetic analysis for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.
Step-by-Step Protocol (Theoretical)
Potential Biological Activities and Applications
The biological activities of pyrimidine derivatives are highly dependent on the nature and position of their substituents.[18] Based on the structural features of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, several potential biological activities can be hypothesized.
// Central Node
Molecule [label="4-Hydroxy-6-methoxymethyl-\n2-methylpyrimidine"];
// Potential Activities
Anticancer [label="Anticancer Activity", fillcolor="#EA4335"];
Antimicrobial [label="Antimicrobial Activity", fillcolor="#FBBC05"];
AntiInflammatory [label="Anti-inflammatory Activity", fillcolor="#34A853"];
KinaseInhibition [label="Kinase Inhibition", fillcolor="#4285F4"];
// Relationships
Molecule -> Anticancer;
Molecule -> Antimicrobial;
Molecule -> AntiInflammatory;
Molecule -> KinaseInhibition;
}
Caption: Potential biological activities of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.
-
Anticancer Activity: Many substituted pyrimidines are known to interfere with DNA synthesis or act as kinase inhibitors, making them effective anticancer agents. The hydroxyl and methoxymethyl groups could potentially interact with the active sites of various enzymes involved in cell proliferation.
-
Antimicrobial Activity: The pyrimidine core is present in several antimicrobial drugs. The substituents on the target molecule may enhance its ability to inhibit microbial growth.[17]
-
Anti-inflammatory Activity: Certain pyrimidine derivatives have shown anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX).
-
Kinase Inhibition: The 2,4,6-substituted pyrimidine scaffold is a common feature in many kinase inhibitors. The specific substituents of the title compound could confer selectivity towards certain kinases.[19]
Safety and Handling (Predicted)
Given the lack of specific safety data, it is prudent to handle 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine with the standard precautions for a novel chemical compound. Based on the safety profiles of structurally similar pyrimidines, the following GHS hazard statements may be applicable:[20][21][22][23][24][25][26]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.
Conclusion and Future Directions
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine represents an under-explored area of pyrimidine chemistry. The theoretical data presented in this guide suggest that it is a synthetically accessible compound with the potential for interesting biological activities. Future research should focus on the experimental validation of the predicted properties, including its synthesis, full spectroscopic characterization, and screening for various biological activities. Such studies will be crucial in unlocking the full potential of this intriguing molecule for applications in drug discovery and beyond.
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